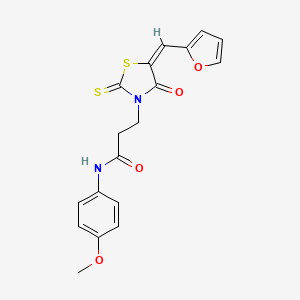
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The structure of the compound includes a thiazolidinone core, which is known for its biological relevance. The presence of the furan moiety and the methoxyphenyl group enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain thiazolidinones showed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 4 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. The compound under consideration has shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, derivatives have been tested against MDA-MB-231 (breast cancer) and K562 (leukemia) cell lines, exhibiting IC50 values indicating potent cytotoxic effects .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Activity
Thiazolidinone derivatives are also noted for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in stimulated macrophages .
Mechanistic Insights
Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, docking simulations suggest that This compound may interact with various kinases involved in cell signaling pathways, which could explain its diverse pharmacological activities .
Case Studies
- Antimicrobial Efficacy : A study involving a series of thiazolidinone derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .
- Cancer Treatment : In preclinical models, compounds similar to the one discussed showed significant tumor growth inhibition in xenograft models, highlighting their potential as anticancer agents .
特性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-13-6-4-12(5-7-13)19-16(21)8-9-20-17(22)15(26-18(20)25)11-14-3-2-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULKOYXUXYDENC-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














